Boc-NH-PEG6-CH2CH2COOH

Catalog No.
S544703
CAS No.
882847-13-4
M.F
C20H39NO10
M. Wt
453.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-NH-PEG6-CH2CH2COOH

CAS Number

882847-13-4

Product Name

Boc-NH-PEG6-CH2CH2COOH

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

Molecular Formula

C20H39NO10

Molecular Weight

453.5 g/mol

InChI

InChI=1S/C20H39NO10/c1-20(2,3)31-19(24)21-5-7-26-9-11-28-13-15-30-17-16-29-14-12-27-10-8-25-6-4-18(22)23/h4-17H2,1-3H3,(H,21,24)(H,22,23)

InChI Key

FTTYOIHYERRXQB-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

t-Boc-N-amido-PEG6-acid

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)O

The exact mass of the compound Boc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid is 453.2574 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Boc-NH-PEG6-CH2CH2COOH (CAS: 882847-13-4) is a monodisperse, heterobifunctional polyethylene glycol linker featuring an acid-labile tert-butyloxycarbonyl (Boc) protected amine and a reactive terminal carboxylic acid. As a critical raw material in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), it provides an exact 6-unit PEG spacer that enhances aqueous solubility and shields hydrophobic warheads . Unlike polydisperse mixtures, this discrete PEG6 linker ensures a single molecular weight profile, which is essential for reproducible pharmacokinetics and stringent Chemistry, Manufacturing, and Controls (CMC) compliance in therapeutic development .

Substituting Boc-NH-PEG6-CH2CH2COOH with generic alkyl linkers or different PEG lengths fundamentally alters the thermodynamic stability of the target-ligase ternary complex and overall formulation behavior . Alkyl chains of similar length lack the enthalpy-driven hydration provided by the ether oxygens, leading to poor aqueous solubility and increased micelle-like aggregation . Conversely, substituting with shorter (PEG2-PEG4) or longer (PEG8+) linkers disrupts the precise spatial geometry required for productive ubiquitination; PEG4 often induces steric strain at the protein-protein interface, while longer PEGs incur severe entropic penalties during binding . Furthermore, using polydisperse PEG mixtures instead of monodisperse PEG6 introduces batch-to-batch heterogeneity, complicating LC-MS analytical validation and regulatory Chemistry, Manufacturing, and Controls (CMC) compliance .

Optimal Inter-Ligand Distance for Ternary Complex Formation

The 6-unit PEG spacer provides an optimal contour length that comfortably bridges the distance between E3 ligase and target protein binding pockets, which often lie more than 3 nm apart in the ternary complex . Compared to shorter linkers like PEG4, which frequently induce steric strain and premature dissociation prior to ubiquitin transfer, PEG6 acts as an entropic spring that accommodates domain motions without tearing the overall structure, maximizing degradation efficiency (DC50) .

Evidence DimensionTernary complex spatial accommodation
Target Compound DataPEG6 (Comfortably bridges >3 nm inter-pocket distances without introducing torsional strain)
Comparator Or BaselinePEG4 (Too short, induces steric strain and sub-maximal ubiquitination)
Quantified DifferencePEG6 provides sufficient contour length to prevent the non-productive encounter complexes frequently seen with PEG4
ConditionsCrystallographic and cellular degradation assays of PROTAC ternary complexes

Selecting the exact PEG6 length prevents the steric clashes and sub-maximal degradation commonly observed when using shorter, mismatched linkers in PROTAC design.

Superior Aqueous Solubility for Formulation and Bioavailability

PEG linkers achieve superior water solubility compared to alkyl chains via the multiple presentation of ether oxygens, which form a robust hydration shell . While alkyl linkers rely on enthalpy-driven micelle-like dispersion and often require complex formulation with cyclodextrins, Boc-NH-PEG6-CH2CH2COOH is highly soluble in aqueous media (freely soluble, ~150 g/L), preventing the aggregation of hydrophobic warheads during conjugation and in physiological environments .

Evidence DimensionAqueous solubility and aggregation propensity
Target Compound DataPEG6 (Freely soluble, ~150 g/L in water, prevents aggregation)
Comparator Or BaselineMatched-length alkyl linkers (Hydrophobic, prone to micelle-like dispersion)
Quantified DifferencePEG6 provides orders of magnitude higher aqueous solubility without requiring specialized cyclodextrin carriers
ConditionsAqueous formulation and physiological environments

High aqueous solubility simplifies the formulation process and reduces the risk of costly aggregation-related failures during ADC or PROTAC manufacturing.

Orthogonal Deprotection for Solution-Phase Synthesis

The Boc-protected amine in Boc-NH-PEG6-CH2CH2COOH provides crucial synthetic orthogonality compared to Fmoc-protected alternatives . Boc is acid-labile (cleaved by TFA or HCl) and stable under basic conditions, allowing the terminal carboxylic acid to be activated (e.g., via HATU/DIPEA or NHS esterification) and coupled to primary amines in solution-phase synthesis without premature deprotection of the linker's amine terminus .

Evidence DimensionDeprotection conditions and basic stability
Target Compound DataBoc-NH-PEG6 (Stable to basic coupling conditions, cleaved by acid)
Comparator Or BaselineFmoc-NH-PEG6 (Base-labile, cleaved by piperidine)
Quantified DifferenceBoc allows 100% retention of amine protection during standard base-catalyzed carboxylic acid activation
ConditionsSolution-phase peptide coupling and bioconjugation

Boc protection enables streamlined, high-yield solution-phase synthesis of complex PROTACs and ADCs without unwanted side reactions.

Monodispersity for Stringent CMC Compliance

Unlike traditional polydisperse PEG mixtures that produce complex polydispersity envelopes in mass spectrometry, Boc-NH-PEG6-CH2CH2COOH is synthesized as a monodisperse, single-molecular-weight compound (exact mass 439.24 Da) . This discrete profile yields a single LC-MS peak, which is critical for exact mass quantification, pharmacokinetic (PK) analysis, and meeting the stringent regulatory Chemistry, Manufacturing, and Controls (CMC) requirements for modern therapeutics .

Evidence DimensionChromatographic profile and molecular weight distribution
Target Compound DataMonodisperse PEG6 (Single LC-MS peak, >95% purity)
Comparator Or BaselinePolydisperse PEG mixtures (Multiple molecular weight peaks)
Quantified DifferenceElimination of polydispersity envelopes, enabling exact mass quantification
ConditionsLC-MS analytical validation and PK quantification

Procuring monodisperse PEG linkers is mandatory for avoiding regulatory delays and ensuring reproducible batch-to-batch analytical validation.

Synthesis of VHL- and CRBN-Recruiting PROTACs

Because PEG6 provides the optimal spatial reach required to span the distance between the E3 ligase and target protein without introducing severe entropic penalties, Boc-NH-PEG6-CH2CH2COOH is the premier choice for synthesizing highly active PROTACs targeting sterically demanding proteins .

Development of Hydrophilic Antibody-Drug Conjugates (ADCs)

The high aqueous solubility of the PEG6 backbone makes this linker ideal for conjugating highly hydrophobic cytotoxic payloads to monoclonal antibodies, preventing micelle-like aggregation and improving the overall pharmacokinetic profile of the ADC in aqueous formulations .

Solution-Phase Bioconjugation Workflows

The acid-labile Boc protecting group allows process chemists to perform base-catalyzed activation of the terminal carboxylic acid without premature amine deprotection, streamlining the multi-step solution-phase synthesis of complex heterobifunctional molecules .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.5

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

453.25739644 Da

Monoisotopic Mass

453.25739644 Da

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Zhang P, Huang Y, Liu H, Marquez RT, Lu J, Zhao W, Zhang X, Gao X, Li J, Venkataramanan R, Xu L, Li S. A PEG-Fmoc conjugate as a nanocarrier for paclitaxel. Biomaterials. 2014 Aug;35(25):7146-56. doi: 10.1016/j.biomaterials.2014.04.108. Epub 2014 May 22. PubMed PMID: 24856103; PubMed Central PMCID: PMC4102141.
2: Salmaso S, Bersani S, Scomparin A, Mastrotto F, Scherpfer R, Tonon G, Caliceti P. Tailored PEG for rh-G-CSF analogue site-specific conjugation. Bioconjug Chem. 2009 Jun;20(6):1179-85. doi: 10.1021/bc9000432. PubMed PMID: 19469471.

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